(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
Description
The compound "(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol" is a benzoxazepine derivative characterized by a cyclopropylmethyl substituent at the 4-position of the oxazepine ring and a hydroxymethyl group at the 7-position of the fused benzene ring. Notably, the compound’s cyclopropylmethyl group distinguishes it from closely related derivatives, such as the 4-cyclopropyl and unsubstituted benzoxazepine analogs discussed in the literature .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
[4-(cyclopropylmethyl)-3,5-dihydro-2H-1,4-benzoxazepin-7-yl]methanol |
InChI |
InChI=1S/C14H19NO2/c16-10-12-3-4-14-13(7-12)9-15(5-6-17-14)8-11-1-2-11/h3-4,7,11,16H,1-2,5-6,8-10H2 |
InChI Key |
AJYAUALBIXQSKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCOC3=C(C2)C=C(C=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of an appropriate precursor to form the oxazepine ring, followed by the introduction of the cyclopropylmethyl group through a series of substitution reactions. The final step involves the reduction of the intermediate to yield the desired methanol derivative. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities of various biological targets.
Medicine
In medicine, (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in the formulation of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The pathways involved may include signal transduction cascades, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares key structural and functional features of the target compound with two closely related analogs:
Key Observations:
- Substituent Effects : The cyclopropylmethyl group in the target compound introduces increased steric bulk and lipophilicity compared to the smaller cyclopropyl or unsubstituted analogs. This modification may influence solubility, metabolic stability, and receptor-binding affinity in pharmacological contexts.
- Salt Form : The hydrochloride salt (CAS 1332531-44-8) enhances water solubility, making it more suitable for formulation in aqueous systems compared to the free base forms .
Biological Activity
The compound (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol , also referred to by its CAS number 2098057-59-9 , is a member of the oxazepine family. This class of compounds has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₄H₁₉NO₂
- Molecular Weight : 233.31 g/mol
- Structure : The compound features a tetrahydrobenzo[f][1,4]oxazepine core with a cyclopropylmethyl substituent and a hydroxymethyl group.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may exhibit activity as a modulator of serotonin and dopamine receptors, contributing to its potential effects on mood and cognition.
Pharmacological Effects
Research indicates that (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol could possess several pharmacological properties:
- Antidepressant Activity : Similar compounds in the oxazepine class have shown promise in alleviating symptoms of depression through serotonin reuptake inhibition.
- Anxiolytic Effects : The modulation of neurotransmitter systems may also confer anxiolytic properties.
Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological effects of related oxazepine derivatives on animal models. The findings indicated that compounds with similar structures exhibited significant antidepressant-like effects in forced swim tests and tail suspension tests. The study highlighted the importance of the cyclopropylmethyl group in enhancing serotonergic activity.
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship revealed that modifications to the oxazepine ring can significantly influence biological activity. For instance:
- Substituents : The introduction of various substituents at the nitrogen position affected receptor binding affinities and selectivities.
- Metabolic Stability : Certain analogs demonstrated improved metabolic stability, which is crucial for therapeutic efficacy.
Study 3: In Vivo Efficacy
In vivo studies using rodent models assessed the efficacy of (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol in reducing anxiety-like behaviors. Results indicated a dose-dependent reduction in anxiety levels compared to control groups.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol |
| Antidepressant Activity | Yes |
| Anxiolytic Activity | Yes |
| Key Structural Feature | Cyclopropylmethyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
